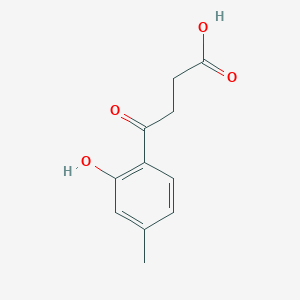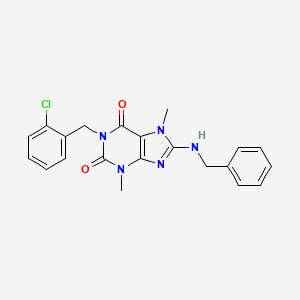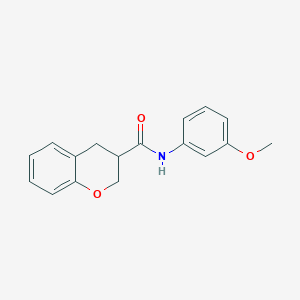![molecular formula C16H20FNO3 B2480490 2-(4-fluorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide CAS No. 1902921-09-8](/img/structure/B2480490.png)
2-(4-fluorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves complex reactions, often starting from simpler organic molecules, and may include steps such as acetylation, amidation, and the use of specific catalysts or reagents. For instance, derivatives of similar structures have been synthesized through reactions involving specific substitutions at phenyl and benzofuran positions, with confirmations via 1H NMR, IR, and Mass spectra techniques (K. Sunder & Jayapal Maleraju, 2013).
Molecular Structure Analysis
The molecular structure of compounds in this category is typically confirmed using spectroscopic methods, including 1H NMR, 13C NMR, IR, MS, and sometimes X-ray crystallography. These techniques provide insights into the arrangement of atoms within the molecule and its electronic environment, which are crucial for understanding its reactivity and interactions with biological targets. The synthesis and structure characterization of related compounds have been detailed, showcasing the importance of these methods in confirming molecular structures (Xiong Jing, 2011).
Chemical Reactions and Properties
Chemical reactions involving this compound likely involve interactions at its functional groups, such as the acetamide moiety and the fluorophenyl and dioxin components. The reactivity can be influenced by factors like the presence of electron-withdrawing or donating groups, steric hindrance, and the compound's overall electronic structure. Research into related compounds has explored their reactivity, highlighting the synthesis routes and the influence of structural modifications on their biological activities (M. Abbasi et al., 2019).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are significant for the compound's application in various fields. These properties are often determined experimentally and are essential for handling, formulation, and application in research and development contexts. Studies on similar compounds have provided detailed insights into their physical characteristics and how these relate to their chemical structure and potential uses (S. Lindeman et al., 1985).
Chemical Properties Analysis
The chemical properties of "2-(4-fluorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide" would include its acidity or basicity, reactivity with other chemical agents, stability under various conditions, and potential for undergoing specific chemical transformations. These aspects are crucial for its application in synthetic chemistry, pharmaceutical research, and material science. Investigations into related compounds have explored their reactivity, stability, and interactions with biological systems, providing valuable information for developing new compounds with desired properties and activities (M. M. Al-Sanea et al., 2020).
Scientific Research Applications
Environmental Protection and Contaminant Analysis
- Advanced Oxidation Processes (AOPs) : Research on acetaminophen degradation, a process related to acetamide compounds, highlights the utility of AOPs in removing recalcitrant compounds from water. This suggests potential applications for related acetamide compounds in environmental remediation technologies (Qutob et al., 2022).
- Adsorptive Removal from Water : Studies on the elimination of pharmaceuticals like acetaminophen from water using adsorptive materials indicate potential applications for similar compounds in water treatment processes to ensure environmental protection (Igwegbe et al., 2021).
Organic Synthesis and Medicinal Chemistry
- Synthetic Procedures : Research into synthetic methods for producing benzazoles and derivatives, which share structural similarities with the requested compound, shows potential applications in medicinal chemistry. These methods allow for the creation of compounds with varied biological activities, useful in developing new pharmaceuticals (Rosales-Hernández et al., 2022).
Analytical Chemistry
- Antioxidant Activity Determination : The study of antioxidants and related compounds emphasizes the importance of various analytical methods used in determining antioxidant activity. This suggests applications for similar compounds in the fields of food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Mechanism of Action
Target of Action
Similar compounds have been found to be useful asimmunomodulators , suggesting that this compound may interact with components of the immune system.
Mode of Action
It’s known that the introduction of the2,3-dihydrobenzo[b][1,4]dioxin structure can reinforce the combination of similar compounds with their receptor, resulting in progress of bioactivity .
Biochemical Pathways
Similar compounds have been used in the synthesis of various derivatives, which have shownB-Raf inhibitory and anti-proliferation activities . This suggests that this compound may also interact with the B-Raf kinase pathway, which plays a crucial role in cell division and differentiation.
Result of Action
Similar compounds have shown potent biological activity againstB-Raf (V600E) and WM266.4 human melanoma cell line , suggesting that this compound may also have significant anti-cancer effects.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO3/c17-12-3-1-11(2-4-12)9-16(19)18-13-5-6-14-15(10-13)21-8-7-20-14/h1-4,13-15H,5-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZHGTGPUHDUTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1NC(=O)CC3=CC=C(C=C3)F)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)cyclopropanecarboxamide](/img/structure/B2480407.png)




![N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2480415.png)

![N-bicyclo[2.2.1]hept-2-yl-N'-(2-hydroxypropyl)thiourea](/img/structure/B2480417.png)


![3-methyl-2-oxo-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2480422.png)

![2-[(6-Methylpyridin-3-yl)oxy]acetohydrazide](/img/structure/B2480424.png)
![2,5-dimethyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)furan-3-carboxamide](/img/structure/B2480425.png)